N-[(Z)-1-cyano-2-[(4-methylphenyl)sulfanyl]-2-(phenylsulfanyl)ethenyl]-4-methylbenzamide
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Overview
Description
N-[(1Z)-1-CYANO-2-[(4-METHYLPHENYL)SULFANYL]-2-(PHENYLSULFANYL)ETH-1-EN-1-YL]-4-METHYLBENZAMIDE is an organic compound characterized by its complex structure, which includes cyano, sulfanyl, and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-CYANO-2-[(4-METHYLPHENYL)SULFANYL]-2-(PHENYLSULFANYL)ETH-1-EN-1-YL]-4-METHYLBENZAMIDE typically involves multiple steps:
Formation of the Ethene Backbone: The initial step involves the formation of the ethene backbone through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene.
Introduction of Sulfanyl Groups: The sulfanyl groups are introduced via nucleophilic substitution reactions, where thiolates react with the ethene backbone.
Cyano Group Addition: The cyano group is added through a nucleophilic addition reaction, often using cyanide salts under basic conditions.
Benzamide Formation: The final step involves the formation of the benzamide group through an amide coupling reaction, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-[(1Z)-1-CYANO-2-[(4-METHYLPHENYL)SULFANYL]-2-(PHENYLSULFANYL)ETH-1-EN-1-YL]-4-METHYLBENZAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in drug discovery, particularly for its interactions with biological targets.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its effects on cellular processes and potential as a biochemical probe.
Industrial Applications: Used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-CYANO-2-[(4-METHYLPHENYL)SULFANYL]-2-(PHENYLSULFANYL)ETH-1-EN-1-YL]-4-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The sulfanyl groups can participate in redox reactions, modulating the activity of redox-sensitive proteins. The benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-[(1Z)-1-CYANO-2-[(4-METHYLPHENYL)SULFANYL]-2-(PHENYLSULFANYL)ETH-1-EN-1-YL]-BENZAMIDE: Lacks the additional methyl group on the benzamide ring.
N-[(1Z)-1-CYANO-2-[(4-METHYLPHENYL)SULFANYL]-2-(PHENYLSULFANYL)ETH-1-EN-1-YL]-4-CHLOROBENZAMIDE: Contains a chlorine substituent instead of a methyl group.
Uniqueness
N-[(1Z)-1-CYANO-2-[(4-METHYLPHENYL)SULFANYL]-2-(PHENYLSULFANYL)ETH-1-EN-1-YL]-4-METHYLBENZAMIDE is unique due to the presence of both sulfanyl and cyano groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H20N2OS2 |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
N-[(Z)-1-cyano-2-(4-methylphenyl)sulfanyl-2-phenylsulfanylethenyl]-4-methylbenzamide |
InChI |
InChI=1S/C24H20N2OS2/c1-17-8-12-19(13-9-17)23(27)26-22(16-25)24(28-20-6-4-3-5-7-20)29-21-14-10-18(2)11-15-21/h3-15H,1-2H3,(H,26,27)/b24-22- |
InChI Key |
OHUGDAVFTZJFAC-GYHWCHFESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C(/SC2=CC=CC=C2)\SC3=CC=C(C=C3)C)/C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=C(SC2=CC=CC=C2)SC3=CC=C(C=C3)C)C#N |
Origin of Product |
United States |
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